molecular formula C25H42O4Si B8695034 Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether

Cat. No.: B8695034
M. Wt: 434.7 g/mol
InChI Key: MJLUKJALEPACMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a naphthalene derivative, and a tert-butyldimethylsilyl group

Preparation Methods

The synthesis of Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the tert-butyldimethylsilyl group. The reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyran derivatives and naphthalene derivatives. Compared to these compounds, Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is unique due to the presence of the tert-butyldimethylsilyl group, which provides additional stability and protection during chemical reactions. Some similar compounds are:

Properties

Molecular Formula

C25H42O4Si

Molecular Weight

434.7 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one

InChI

InChI=1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3

InChI Key

MJLUKJALEPACMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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